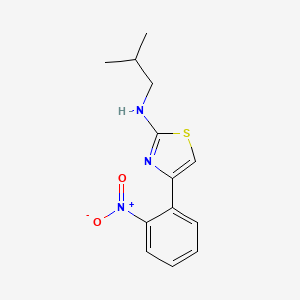

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Description

Table 1: Biological Activities of Thiazole Derivatives in Pharmaceutical Applications

| Biological Activity | Representative Compounds | Mechanism of Action | Clinical Significance |

|---|---|---|---|

| Antimicrobial | Sulfathiazole derivatives | Bacterial enzyme inhibition | Treatment of bacterial infections |

| Antiretroviral | Ritonavir | Protease inhibition | Human immunodeficiency virus therapy |

| Antifungal | Abafungin | Cell membrane disruption | Fungal infection treatment |

| Anticancer | Tiazofurin | Nucleotide synthesis inhibition | Oncological applications |

| Anti-inflammatory | Various thiazole analogs | Cyclooxygenase modulation | Pain and inflammation management |

Propriétés

IUPAC Name |

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(2)7-14-13-15-11(8-19-13)10-5-3-4-6-12(10)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEWRFJGOPVGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategies for 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives typically involves:

- Starting from commercially available 2-aminothiazole.

- Functionalization of the thiazole ring via sulfonylation or halogenation.

- Subsequent N-alkylation or N-substitution on the amino group.

- Introduction of aryl substituents such as nitrophenyl groups through coupling or substitution reactions.

Specific Preparation Method for N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Starting Materials and Key Intermediates

- 2-Aminothiazole is used as the core starting material.

- 2-Nitrophenyl derivatives (e.g., 2-nitrobenzenesulfonyl chloride) serve as arylating agents.

- 2-Methylpropyl halides or related alkylating agents are used for N-alkylation of the amino group.

Stepwise Synthetic Procedure

The preparation involves two main stages:

Sulfonylation or Arylation of 2-Aminothiazole

- Dissolve sodium acetate in water.

- Add 2-aminothiazole and 2-nitrobenzenesulfonyl chloride to the solution.

- Heat the mixture at 80–85 °C with stirring for approximately 4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as n-hexane:ethyl acetate (2:1).

- Upon completion, filter the precipitated solid and recrystallize from absolute ethanol to purify the intermediate (e.g., 4-nitro-N-(thiazol-2-yl)benzenesulfonamide).

N-Alkylation of the Amino Group

- Treat the purified sulfonamide intermediate with calcium hydride in dimethylformamide (DMF) at 50–55 °C.

- After 30 minutes, add the alkylating agent, such as 2-methylpropyl bromide or chloride.

- Stir the mixture until the reaction is complete, as confirmed by TLC (e.g., n-hexane:ethyl acetate 8:2).

- Cool the reaction mixture and dilute with cold distilled water.

- Filter the precipitate and purify the product by recrystallization from ethanol and/or column chromatography.

This two-step procedure yields the target compound this compound in high purity and good yield (typically around 65–95%) depending on reaction conditions and reagents used.

Optimization of Reaction Conditions

- Solvent choice: DMF is preferred for alkylation due to its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base selection: Sodium acetate is effective for sulfonylation; potassium carbonate has been reported to improve yields in related thiazole alkylations.

- Temperature: Sulfonylation at 80–85 °C and alkylation at 50–55 °C provide optimal conversion.

- Reaction time: Approximately 4 hours for sulfonylation and 1–2 hours for alkylation.

Data Table Summarizing Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Sulfonylation | 2-Aminothiazole + 2-nitrobenzenesulfonyl chloride + NaOAc (aq) | 80–85 | 4 | ~70 | Filtration, recrystallization |

| N-Alkylation | Sulfonamide intermediate + 2-methylpropyl halide + CaH2 in DMF | 50–55 | 1–2 | 65–95 | Recrystallization, chromatography |

Research Findings and Mechanistic Insights

- The sulfonylation step proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming a sulfonamide intermediate.

- Alkylation occurs at the nitrogen of the amino group, facilitated by the base and polar aprotic solvent DMF, which stabilizes the transition state.

- TLC monitoring and recrystallization ensure high purity of intermediates and final products.

- The presence of the nitro group on the phenyl ring influences the electronic properties, enhancing the reactivity of the aromatic system during sulfonylation.

Alternative Synthetic Routes and Considerations

- Some studies report the use of thiourea derivatives and α-bromo ketones to construct substituted thiazoles, but for the target compound, direct sulfonylation followed by alkylation remains the most straightforward.

- Cycloaddition methods involving 4-alkenyl-2-aminothiazoles and nitroalkenes have been explored for related compounds but are less applicable for direct preparation of the this compound.

- Protection of the amino group during certain transformations may be necessary to avoid side reactions, but for this compound, direct alkylation is feasible without additional protection.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of Selected Thiazol-2-amine Derivatives

Key Observations

Nitro Group Position: The ortho-nitro substitution in the target compound may induce steric hindrance and alter electronic effects compared to para-nitro analogs (e.g., ).

Amine Substituents :

- The 2-methylpropyl group in the target compound likely enhances lipophilicity compared to smaller or polar substituents (e.g., methoxy in or propargyl in ). This could improve membrane permeability but reduce aqueous solubility.

Biological Activities: Compounds with 4-fluorophenyl or 4-methoxyphenyl substituents () exhibit notable anthelmintic and antibacterial activities, suggesting that electron-withdrawing (F) or donating (OCH₃) groups modulate target interactions. The target compound’s ortho-nitro group may similarly influence binding but requires empirical validation.

Synthetic Yields :

- Yields for thiazol-2-amine derivatives vary widely. For example, compound 46 in was synthesized in 70% yield, whereas propargyl-substituted analogs () had lower yields (~31%). The target compound’s synthesis efficiency remains undocumented but may align with these ranges.

Activité Biologique

N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Synthesis

Chemical Composition:

- Molecular Formula: C13H15N3O2S

- Molecular Weight: 277.34 g/mol

- CAS Number: 1282591-35-8

The synthesis typically involves the reaction of 2-nitrobenzaldehyde with 2-methylpropylamine under reflux conditions in a suitable solvent like ethanol or methanol. This reaction forms the thiazole ring, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 μg/mL |

| Escherichia coli | Antibacterial | 64 μg/mL |

| Candida albicans | Antifungal | 42 μg/mL |

| Aspergillus niger | Antifungal | 38 μg/mL |

These results suggest that the compound possesses moderate to significant antimicrobial properties, comparable to standard antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitrophenyl group is believed to participate in electron transfer reactions, while the thiazole ring may interact with proteins or nucleic acids, influencing various biochemical pathways.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at MIC values lower than those of commonly used antibiotics .

- Anticancer Properties : Another study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound induced apoptosis and cell cycle arrest at concentrations that did not affect normal cells significantly, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Promising |

| N-(2-methylpropyl)-4-(2-aminophenyl)-1,3-thiazol-2-amine | Low | Moderate |

| N-(2-methylpropyl)-4-(2-hydroxyphenyl)-1,3-thiazol-2-amine | High | Low |

This table illustrates that while this compound shows moderate antimicrobial activity and promising anticancer properties compared to its analogs, it stands out due to its unique nitrophenyl substituent.

Q & A

Q. What are the common synthetic routes for N-(2-methylpropyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine?

The synthesis typically involves multi-step procedures, such as coupling a thiazol-2-amine core with substituted phenyl groups. For example, a method may start with bromoacetyl bromide reacting with 4-methyl-1,3-thiazol-2-amine to form intermediates, followed by coupling with nitro-substituted aryl halides under Suzuki or Buchwald-Hartwig conditions. Optimization of solvent (e.g., aprotic polar solvents like DMF) and catalysts (e.g., Pd-based) is critical for yield improvement .

Q. How is the structure of this compound characterized?

Structural elucidation employs spectroscopic techniques:

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from nitrophenyl at δ 7.5–8.5 ppm) and carbon backbone.

- FTIR : Confirms functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, C-N thiazole ring ~1450 cm⁻¹).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 306).

- XRD : Resolves crystal packing and bond angles (e.g., thiazole ring planarity) .

Q. What are the key structural features influencing its reactivity?

The electron-withdrawing nitro group at the 2-position of the phenyl ring enhances electrophilic substitution reactivity, while the thiazole ring’s aromaticity stabilizes intermediates. The 2-methylpropyl substituent introduces steric effects, influencing regioselectivity in cross-coupling reactions .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal XRD analysis (e.g., using SHELX software ) provides bond lengths (e.g., C-S in thiazole ~1.74 Å) and dihedral angles (e.g., nitrophenyl-thiazole torsion ~9°). For example, a study on a related compound (C18H16ClN3S) revealed monoclinic P21 symmetry with Z=2 and β=97.98°, confirming non-coplanar aromatic systems .

Q. How to design experiments to assess bioactivity?

- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).

- Anticancer screening : MTT assay on cell lines (e.g., HeLa), comparing IC₅₀ values to doxorubicin.

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase or tubulin .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV for nitro-thiazole derivatives), while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (e.g., nitro group’s positive potential). These align with observed reactivity in SNAr reactions .

Q. How to address low yields in Suzuki-Miyaura coupling steps?

Optimize:

Q. How to analyze structure-activity relationships (SAR) for bioactivity?

Compare analogs (see Table 1):

| Compound | Substituents | Bioactivity (MIC, µg/mL) |

|---|---|---|

| A | 4-Nitrophenyl | 8.2 (S. aureus) |

| B | 2-Nitrophenyl | 4.5 (S. aureus) |

| The 2-nitro positional isomer (this compound) shows enhanced activity due to improved membrane permeability. |

Q. How to resolve contradictions in reported biological data?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols per CLSI guidelines and validate with replicates. Cross-validate via orthogonal assays (e.g., flow cytometry vs. MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.